Pexantel is derived from the chemical class of benzimidazoles, which are known for their broad-spectrum antiparasitic activities. Its molecular formula is C₁₄H₁₈N₄O₄S, and it is characterized by the presence of a sulfonamide group, which enhances its efficacy against parasites. The compound is often administered in the form of its salts, such as pexantel embonate, to improve solubility and bioavailability.
The synthesis of pexantel involves several chemical reactions that transform precursor compounds into the final product. The general synthetic route includes:
Key parameters in this synthesis include temperature control, reaction time, and pH adjustments to optimize yield and purity.
Pexantel's molecular structure can be described as follows:
The molecular geometry is primarily planar due to the aromatic nature of the benzimidazole ring, allowing for effective stacking interactions with biological targets.
CC(C)C(=O)N1C2=C(N=C1)C(=C(C2=O)N)S(=O)(=O)N
Pexantel undergoes various chemical reactions relevant to its function as an anthelmintic agent:
Pexantel acts primarily through:
This mechanism is critical for its efficacy as an anthelmintic agent, making it effective against a range of nematode species.
Pexantel exhibits several important physical and chemical properties:
These properties are crucial for ensuring effective delivery and action within biological systems.
Pexantel has diverse applications in both human medicine and veterinary practices:
The evolution of anthelmintic drugs spans centuries, beginning with herbal remedies like Chenopodium oil (containing ascaridole) and toxic halogenated hydrocarbons (e.g., carbon tetrachloride). The mid-20th century marked a therapeutic revolution with three primary drug classes:
Table 1: Major Anthelmintic Drug Classes and Mechanisms
Class | Representative Drugs | Primary Mechanism | Spectrum |
---|---|---|---|
Benzimidazoles | Albendazole, Mebendazole | Microtubule disruption | Broad-spectrum nematodes |
Nicotinic Agonists | Levamisole, Pyrantel | Acetylcholine receptor agonism | GI nematodes |
Macrocyclic Lactones | Ivermectin, Moxidectin | Glutamate-gated Cl⁻ channel activation | Nematodes, arthropods |
Aminoacetonitrile Derivatives (AADs) | Monepantel, Pexantel | Nematode-specific nAChR modulation | Multi-drug resistant nematodes |
Despite these innovations, therapeutic gaps persisted due to rapid resistance development. In livestock, resistance prevalence reaches 86% for benzimidazoles and 52% for macrocyclic lactones [1] [3]. Human helminthiases face similar challenges, with only four drugs (albendazole, praziquantel, ivermectin, oxamniquine) developed between 1975–2004 [2] [3].
Soil-transmitted helminth (STH) infections affect approximately 1.45 billion people globally, with highest prevalence in low socio-demographic index (SDI) regions [2] [4] [9]:
Table 2: Regional Distribution of STH Burden (2021)
Region | Prevalence (Millions) | Age-Standardized Prevalence Rate/100,000 | Highest-Burden Age Group |
---|---|---|---|
Sub-Saharan Africa | 292 | 18,500 | 5–9 years |
South Asia | 195 | 12,800 | 5–14 years |
Latin America | 89 | 8,760 | 5–14 years |
East Asia | 67 | 4,230 | 5–14 years |
STHs account for 3.3–4 million disability-adjusted life years (DALYs) annually, primarily due to childhood stunting, cognitive impairment, and anemia [2] [4] [6]. Critical treatment gaps persist:
Pexantel (CAS# 10001-13-5; C₁₂H₂₂N₂O) represents the aminoacetonitrile derivative (AAD) class, characterized by a cyclohexylcarbonyl-piperazine scaffold [7] [8]. Its development addresses two critical needs:
Table 3: Structural and Pharmacological Comparison of AADs
Parameter | Monepantel (Zolvix®) | Pexantel |
---|---|---|
Chemical Structure | Substituted thiazole | 1-(Cyclohexylcarbonyl)-4-methylpiperazine |
Molecular Weight | 359.5 g/mol | 210.32 g/mol |
Solubility | Lipophilic | Undetermined (research compound) |
Validated Targets | Haemonchus, Teladorsagia | Filarial nematodes (preclinical) |
Pexantel’s emergence coincides with the WIPO Re:Search consortium efforts, which has catalyzed 11 helminth-focused drug discovery collaborations since 2011 [3]. As a preclinical candidate, it exemplifies rational drug design against neglected tropical diseases where commercial incentives are limited.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: